N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-4-nitro-1-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(2)12-5-8(13(14)15)9(11-12)10-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPPXWVLFGFKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 4-nitro-1H-pyrazole with cyclopropylboronic acid in the presence of a base such as sodium carbonate and a catalyst like copper sulfate. The reaction is typically carried out in a solvent such as dichloroethane at elevated temperatures (around 70°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include reducing agents like LiAlH4, bases like sodium carbonate, and catalysts such as copper sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is , with a molecular weight of approximately 196.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The anticancer efficacy is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation mechanisms .
Case Study:
In a study evaluating a series of pyrazole derivatives, one compound demonstrated an IC50 value of 0.39 µM against MCF-7 cells, suggesting strong antiproliferative activity. This highlights the potential of this compound as a lead compound in cancer therapy .
2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to reduce inflammation in various models.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Inhibition (%) | Model Used |
|---|---|---|
| 4-Nitro-1-isopropylpyrazole | 75% | Carrageenan-induced edema |
| 3-(4-Chlorophenyl)-pyrazole | 70% | In vivo rat paw edema model |
| N-Cyclopropyl derivative | 76% | In vivo studies |
These results indicate that pyrazole derivatives can serve as effective anti-inflammatory agents, potentially leading to new therapeutic options for inflammatory diseases .
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrazoles have shown activity against various bacterial strains, making them candidates for developing new antibiotics.
Case Study:
A study reported that certain pyrazole derivatives exhibited significant antimicrobial activity against E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was found to enhance this activity, indicating that structural modifications could optimize efficacy .
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to improve yield and purity:
Common Synthesis Methods:
- Condensation Reactions: Combining cyclopropyl amines with nitro-substituted pyrazoles.
- Functional Group Modifications: Utilizing different reagents to introduce or modify functional groups on the pyrazole ring.
- Catalytic Methods: Employing catalysts to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing pyrazole cores and varying substituents. Key differences in synthesis, physicochemical properties, and functional groups are highlighted.
Structural and Functional Group Variations
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
- Substituents : 4-nitro, 1-isopropyl, 3-cyclopropylamine.
- The isopropyl and cyclopropyl groups contribute to steric bulk and lipophilicity.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Substituents : 3-methyl, 1-pyridin-3-yl, 4-amine.
- Key features : The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, while the methyl group reduces steric hindrance compared to isopropyl. Synthesized via copper-catalyzed coupling (17.9% yield) with a melting point of 104–107°C .
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide ()
- Substituents : 1,3-dimethyl, 4-sulfonamide.
Compounds 44–47 ()
- Substituents : Quinazolinyl, trifluoromethyl benzamide, and stereospecific side chains.
- Key features : These derivatives exhibit extended aromatic systems and fluorinated groups, likely targeting kinase inhibition or medicinal applications. Synthesized via multi-step protocols involving chiral resolution .
Key Research Findings
Functional Group Impact: Nitro vs. Sulfonamide: The nitro group in the target compound may increase oxidative instability compared to sulfonamide-containing analogs (), which are more polar and thermally stable. Isopropyl vs.
Biological Relevance : Quinazoline-containing analogs () demonstrate targeted bioactivity (e.g., kinase inhibition), whereas the target compound’s nitro group may favor agrochemical applications, such as herbicidal or fungicidal activity .
Biological Activity
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4O2. It features a five-membered ring structure with three carbon atoms and two nitrogen atoms, characteristic of pyrazoles. The presence of a nitro group and cyclopropyl and isopropyl substituents contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to an amino group, enabling it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction may influence signaling pathways related to inflammation, cancer, and other diseases .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. The IC50 values for these activities often fall within the nanomolar range, indicating strong potential for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights relevant to this compound:
- Study on Antiparasitic Activity : A derivative with structural similarities exhibited an EC50 value of 0.064 μM against specific parasites, suggesting that modifications in the pyrazole structure can significantly enhance efficacy .
- Anti-inflammatory Research : Another study highlighted compounds that showed IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, showcasing the potential for developing anti-inflammatory agents from pyrazole scaffolds .
Comparison with Similar Compounds
This compound can be compared with other pyrazole derivatives:
| Compound Name | Structure Type | Notable Activity | EC50/IC50 Value |
|---|---|---|---|
| 1-Cyclopropyl-4-nitro-1H-pyrazole | Pyrazole | Antiparasitic | 0.577 μM |
| 5-Pyrazolyl-Ureas | Urea derivative | Anti-inflammatory (IKK-2 inhibition) | 0.013 - 0.067 μM |
| 3(5)-Aminopyrazoles | Amino-substituted pyrazoles | Various biological activities | Variable |
This table illustrates how structural variations influence biological activity across different pyrazole derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
